

Spectroscopic Characterization of Tert-butyl 2-aminopropylcarbamate: A Technical Guide

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Compound of Interest

Compound Name:	Tert-butyl 2-aminopropylcarbamate
Cat. No.:	B045510

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Introduction: The Role of Tert-butyl 2-aminopropylcarbamate in Synthetic Chemistry

Tert-butyl 2-aminopropylcarbamate, also known as N-Boc-1,2-diaminopropane, is a chiral building block of significant interest in medicinal chemistry and drug development.^[1] Its structure features a propane backbone with two amino groups at the 1 and 2 positions. One of these is a free primary amine, a nucleophilic site ready for synthetic elaboration, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This differential protection is the key to its utility, allowing for selective reactions at the primary amine. The Boc group can be readily removed under acidic conditions, revealing a second primary amine for subsequent functionalization.^[1] This strategic design makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical agents and chiral ligands.^[1]

This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, and Mass Spectrometry—used to verify the structure and purity of **Tert-butyl 2-aminopropylcarbamate**. The insights provided herein are grounded in established spectroscopic principles and are intended to serve as a practical reference for researchers and professionals in the field.

Molecular Structure and Isomerism

Tert-butyl 2-aminopropylcarbamate possesses a chiral center at the second carbon of the propane chain, meaning it exists as two non-superimposable mirror images, the (R) and (S) enantiomers. In a non-chiral solvent, the spectroscopic data for both enantiomers are identical. The following data is applicable to the racemic mixture as well as the individual (R) and (S) forms.

Caption: Chemical structure of **Tert-butyl 2-aminopropylcarbamate**.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. The ¹H NMR spectrum of **Tert-butyl 2-aminopropylcarbamate** in deuterated chloroform (CDCl_3) provides distinct signals that can be unambiguously assigned to each proton in the molecule.

Table 1: ¹H NMR Spectral Data for **Tert-butyl 2-aminopropylcarbamate** in CDCl_3 ^[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.01	Broad Singlet	1H	N-H (Carbamate)
3.24 - 2.84	Multiplet	3H	$\text{CH}_2\text{-NH-Boc}$ & $\text{NH}_2\text{-CH}$
1.45	Singlet	9H	$-\text{O-C(CH}_3)_3$
~1.25	Broad Singlet	2H	$-\text{NH}_2$ (Primary Amine)
1.07	Doublet ($J=6.4$ Hz)	3H	$-\text{CH(CH}_3)$

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum reveals all the expected proton signals for the structure.

- **Boc Group Protons (δ 1.45):** The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for the Boc protecting group and its high integration value (9H) is a key identifier.

- Methyl Protons (δ 1.07): The methyl group attached to the chiral center (C2) appears as a doublet at 1.07 ppm with a coupling constant (J) of 6.4 Hz. This splitting arises from the coupling with the single proton on the adjacent methine (CH) group.
- Aliphatic Protons (δ 3.24 - 2.84): The protons on the propane backbone (the CH and CH₂ groups) are diastereotopic and couple with each other, resulting in a complex multiplet between 2.84 and 3.24 ppm. This region integrates to three protons.
- Amine and Amide Protons (δ ~1.25 and ~5.01): The two protons of the primary amine (-NH₂) typically appear as a broad singlet around 1.25 ppm.[2] The single proton of the carbamate (-NH-) also appears as a broad singlet further downfield at approximately 5.01 ppm.[2] The broadness of these peaks is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. While experimental ¹³C NMR data for **Tert-butyl 2-aminopropylcarbamate** is not readily available in public databases, a predicted spectrum can be derived based on the known chemical shifts of similar structures, such as its isomer Tert-butyl 3-aminopropylcarbamate[3] and other N-Boc protected compounds.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data for **Tert-butyl 2-aminopropylcarbamate**

Predicted Chemical Shift (δ) ppm	Assignment	Rationale
~156.0	C=O (Carbamate)	Typical range for carbamate carbonyls. [3]
~79.1	-O-C(CH ₃) ₃	Characteristic quaternary carbon of the Boc group. [3]
~49.0	-CH ₂ -NH-Boc	Aliphatic carbon adjacent to a nitrogen atom.
~47.5	-CH(CH ₃)-NH ₂	Aliphatic carbon adjacent to two other carbons and a nitrogen.
~28.4	-O-C(CH ₃) ₃	Equivalent methyl carbons of the Boc group. [3]
~20.0	-CH(CH ₃)	Methyl carbon on the propane backbone.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted spectrum shows six distinct carbon environments:

- The carbamate carbonyl carbon is the most deshielded, appearing around 156.0 ppm.
- The quaternary and methyl carbons of the Boc group are expected at approximately 79.1 and 28.4 ppm, respectively.
- The three carbons of the propyl chain would appear in the aliphatic region, with those directly attached to nitrogen atoms shifted downfield.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For **Tert-butyl 2-aminopropylcarbamate** (molar mass: 174.24 g/mol [\[1\]](#)), electrospray ionization (ESI) is a common technique.

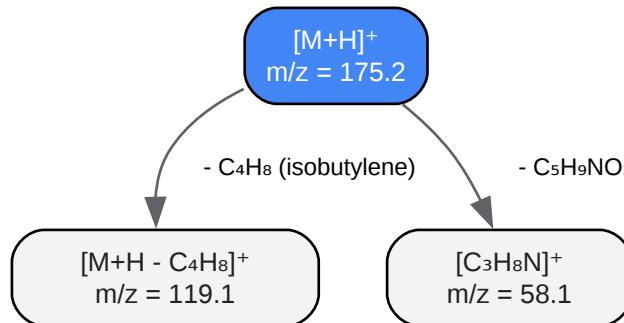
Table 3: Mass Spectrometry Data for **Tert-butyl 2-aminopropylcarbamate**

m/z (mass-to-charge ratio)	Ion
175.2	$[\text{M}+\text{H}]^+$
197.1	$[\text{M}+\text{Na}]^+$
119.1	$[\text{M}+\text{H} - \text{C}_4\text{H}_8]^+$
75.1	$[\text{M}+\text{H} - \text{C}_5\text{H}_9\text{O}_2]^+$
58.1	$[\text{C}_3\text{H}_8\text{N}]^+$

Data for $[\text{M}+\text{H}]^+$ is from experimental ESI-MS.[\[2\]](#) Other m/z values are based on predicted fragmentation.[\[6\]](#)

Interpretation of the Mass Spectrum and Fragmentation Pathway

Under ESI conditions, the molecule is readily protonated to form the pseudomolecular ion $[\text{M}+\text{H}]^+$ at m/z 175.2.[\[2\]](#) A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) through a McLafferty-type rearrangement, which would result in a peak at m/z 119.1.[\[7\]](#) Further fragmentation can occur, with cleavage of the propane backbone leading to characteristic ions.



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